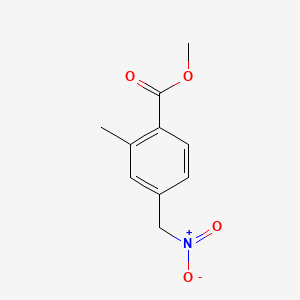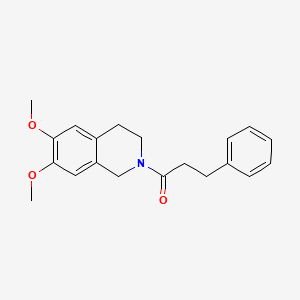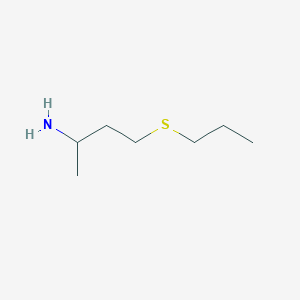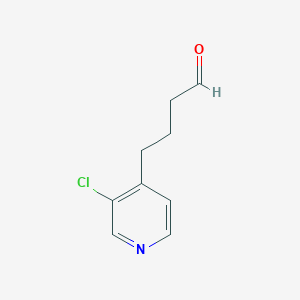
4-(3-Chloropyridin-4-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropyridin-4-yl)butanal is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, where a butanal group is attached to the 4-position of a 3-chloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)butanal can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with butanal under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, nucleophilic substitution, and oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloropyridin-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Chloropyridin-4-yl)butanoic acid.
Reduction: 4-(3-Chloropyridin-4-yl)butanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloropyridin-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(3-Chloropyridin-4-yl)butanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Similar to 4-(3-Chloropyridin-4-yl)butanal but with the chlorine atom at the 3-position.
4-Chloropyridine: A simpler chlorinated pyridine without the butanal group.
Uniqueness
This compound is unique due to the presence of both the chloropyridine ring and the butanal groupThe specific positioning of the substituents also influences its chemical properties and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
4-(3-chloropyridin-4-yl)butanal |
InChI |
InChI=1S/C9H10ClNO/c10-9-7-11-5-4-8(9)3-1-2-6-12/h4-7H,1-3H2 |
InChI-Schlüssel |
SFDMTFVEYVZDMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CCCC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



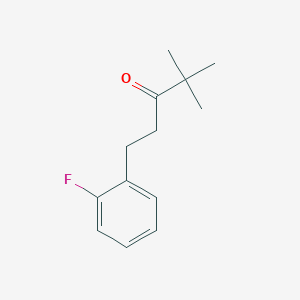

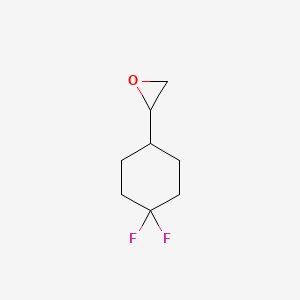
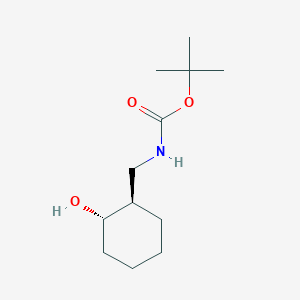
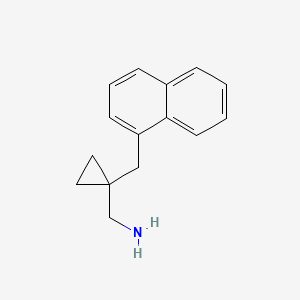

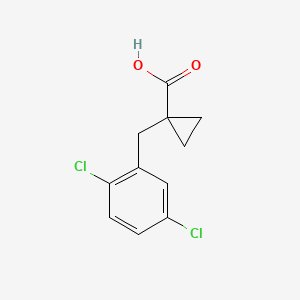
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)
